molecular formula C18H14O3 B2960427 (2E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one CAS No. 929513-41-7

(2E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No. B2960427
CAS RN: 929513-41-7
M. Wt: 278.307
InChI Key: JYFUKVJDNKXALS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one, also known as coumarin-3-carboxylic acid, is a naturally occurring compound found in many plants. It has been the subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Photochemical Applications

One study demonstrates the one-shot photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones, showcasing an intramolecular Paterno-Buchi reaction, which is unprecedented in 3-propynyloxy-chromenones (Jindal et al., 2014). Another research highlights a green synthesis approach for thieno[2,3-c]xanthen-6-ones through photochemical sigmatropic shift and cyclization, emphasizing the environmental benefits of this method (Jindal et al., 2014).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of 2-(Pyridine-3-yl)-4H-chromen-4-one derivatives under ultrasound irradiation revealed that these compounds exhibit potent antibacterial and antifungal activities, with most compounds being comparable to reference standard drugs (Chate et al., 2013). Similarly, novel 2H-Chromene derivatives bearing Phenylthiazolidinones showed remarkable antimicrobial activity against various bacteria and fungi (El Azab et al., 2014).

Catalysis

Research into polystyrene-supported TBD catalysts for the Michael addition in the synthesis of Warfarin and its analogues highlights the efficiency of these catalysts in organic synthesis, providing high to quantitative conversion yields and an environmentally friendly alternative for catalysis (Alonzi et al., 2014).

Sensing Applications

A novel chemo-sensor based on asymmetric coumarin-conjugated naphthol groups was developed for the sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions, showcasing a new type of sequential recognition method that is convenient and easy (Jo et al., 2014).

properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-16-6-3-5-14(11-16)17(20)9-8-13-10-15-4-1-2-7-18(15)21-12-13/h1-11,19H,12H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFUKVJDNKXALS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-chromen-3-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

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